![molecular formula C12H10F3NO B3040950 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole CAS No. 256238-71-8](/img/structure/B3040950.png)
1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole
Overview
Description
“1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole” is a chemical compound . It is available for purchase from chemical suppliers .
Synthesis Analysis
The synthesis of compounds similar to “1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole” often involves the use of trifluoromethoxy groups . The trifluoromethoxy group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . The synthesis of these compounds often involves the reaction of a halogenated compound with a carbon-sulfur bond, followed by a nucleophilic substitution by a fluoride .Scientific Research Applications
Medicinal Chemistry and Drug Design
The trifluoromethoxy (OCF₃) functional group has garnered significant attention in pharmaceutical research due to its unique properties. When incorporated into organic molecules, it can influence their physical and chemical characteristics. Specifically, the OCF₃ group offers:
- Increased Lipophilicity : With a lipophilicity value of πx = 1.04, the OCF₃ group surpasses other substituents like trifluoromethyl (CF₃), methyl (CH₃), and methoxy (OCH₃) groups . This enhanced lipophilicity can improve drug permeability and absorption.
Enantioselective Synthesis
Researchers have explored the enantioselective benzylation and allylation of α-trifluoromethoxy indanones. Notably:
- Benzylation : Organo-catalyzed enantioselective benzylation reactions yield α-benzyl-α-trifluoromethoxy indanones with a tetrasubstituted stereogenic carbon center. Cinchona alkaloid-based chiral phase transfer catalysts play a crucial role in this transformation .
- Allylation : Enantioselective allylation reactions produce allylation products from α-trifluoromethoxy indanones. The method employs cinchonidine and cinchonine-derived catalysts .
Trifluoromethoxylation Reagents
The trifluoromethoxy group is increasingly important in agrochemical and pharmaceutical research. Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of CF₃O-containing compounds. These reagents enhance accessibility and expand the scope of trifluoromethoxylation reactions .
Safety and Hazards
The safety data sheet for a similar compound, “2-(Trifluoromethoxy)benzyl bromide”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
1-[[2-(trifluoromethoxy)phenyl]methyl]pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-16-7-3-4-8-16/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBSBUIAZBMHRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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